2-Fluor-2-(2-Methoxyphenyl)ethan-1-amin

Übersicht

Beschreibung

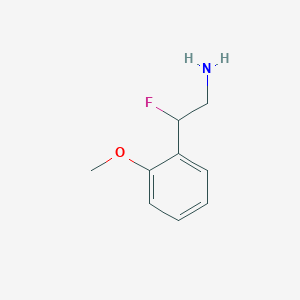

2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytische Chemie

Als Standard- oder Referenzverbindung könnte 2-Fluor-2-(2-Methoxyphenyl)ethan-1-amin in der analytischen Chemie zur Entwicklung neuer Assays und analytischer Methoden verwendet werden. Seine einzigartigen spektralen Eigenschaften, wie z. B. sein Infrarotspektrum, könnten in dieser Hinsicht besonders nützlich sein .

Antiparasitäre Forschung

Die Forschung hat gezeigt, dass halogenierte Verbindungen, wie z. B. solche, die von This compound abgeleitet sind, vielversprechend als Chemotherapeutika gegen vernachlässigte Tropenkrankheiten wie Leishmaniose sind . Diese Anwendung ist besonders relevant angesichts der globalen Gesundheitsauswirkungen solcher Krankheiten.

Biologische Aktivität

2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a fluorine atom and a methoxy-substituted phenyl group, suggests interactions with various neurotransmitter systems, particularly serotonin receptors. This article reviews the biological activity of this compound, synthesizing data from diverse studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine is , with a molecular weight of approximately 169.20 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially improving its ability to cross biological membranes.

Interaction with Neurotransmitter Systems

Preliminary research indicates that 2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine acts as a ligand for serotonin receptors, specifically the 5-HT2C receptor. This receptor is implicated in various neuropsychiatric disorders, making the compound a candidate for therapeutic development.

Key Findings:

- Affinity for 5-HT2C Receptor: Studies have shown that derivatives of this compound exhibit significant binding affinity to the 5-HT2C receptor, with some derivatives demonstrating an EC50 value as low as 23 nM, indicating potent activity in receptor-mediated signaling pathways .

- Functional Selectivity: Certain derivatives display functional selectivity for Gq signaling pathways over β-arrestin recruitment, which is crucial for developing medications with fewer side effects related to receptor desensitization .

Toxicological Profile

Despite its promising biological activity, safety profiles are essential for any drug candidate. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . These factors must be considered during further development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine typically involves methods that allow for precise control over functional group introduction. Common synthetic routes include:

- Fluorination of Aromatic Compounds: Utilizing electrophilic aromatic substitution techniques.

- Amine Functionalization: Employing reductive amination strategies to incorporate the ethanamine side chain.

Table 1: Structure-Activity Relationship (SAR) Insights

| Compound | EC50 (nM) | K_i (nM) | Selectivity | Notes |

|---|---|---|---|---|

| 2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine | 23 | 81 | High for 5-HT2C | Potent agonist |

| N-Methyl Derivative | 24 | Not reported | Selective over 5-HT2B | Antipsychotic-like activity |

Case Studies

Recent studies have highlighted the potential of this compound in animal models:

Eigenschaften

IUPAC Name |

2-fluoro-2-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNLNEGQOVWLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.